7-Bromo-4-chloro-6-methylquinoline
Overview
Description
7-Bromo-4-chloro-6-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-6-methylquinoline can be represented by the SMILES stringBrC1=CC2=NC=CC (Cl)=C2C=C1C
. The InChI representation is 1S/C10H7BrClN/c1-6-4-7-9 (12)2-3-13-10 (7)5-8 (6)11/h2-5H,1H3
. Physical And Chemical Properties Analysis
7-Bromo-4-chloro-6-methylquinoline is a solid substance . Its molecular weight is 256.53 .Scientific Research Applications
Synthetic Chemistry and Medicinal Applications
- 7-Bromo-4-chloro-6-methylquinoline has been utilized as a starting material in the preparation of various compounds, especially in infectious disease research. For instance, Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline through a two-step process involving the Knorr reaction. This study focused on optimizing conditions to lead specifically to anilide formation, essential for the preparation of compounds used in medicinal chemistry (Wlodarczyk et al., 2011).
Regiochemistry in Nucleophilic Substitution Reactions
- The compound plays a role in studying the regiochemistry of nucleophilic substitution reactions. Choi and Chi (2004) investigated the transformation of 6-bromo-2-methylquinoline-5,8-dione into 7-alkylamino compounds, highlighting the importance of 7-Bromo-4-chloro-6-methylquinoline derivatives in understanding these chemical processes (Choi & Chi, 2004).
Intermediate in Synthesis of Inhibitors
- It serves as an intermediate in the synthesis of various inhibitors. Lei et al. (2015) described the synthesis of a compound derived from 6-bromo-4-chloro-3-nitroquinoline, an important intermediate in PI3K/mTOR inhibitors. This highlights the compound's role in the development of inhibitors used in cancer research and other therapeutic areas (Lei et al., 2015).
Photochromic Properties
- The bromo and chloro substituents of this compound are significant in the study of photochromic properties. Voloshin et al. (2008) explored the synthesis of photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], using derivatives like 5-bromo-8-hydroxyquinoline. This is relevant to the development of materials with light-responsive properties (Voloshin et al., 2008).
Vibrational Spectroscopic Investigations
- Arjunan et al. (2009) conducted vibrational spectroscopic investigations on 7-bromo-5-chloro-8-hydroxyquinoline. This study provided insights into the compound's vibrational modes and structural parameters, crucial for understanding its chemical properties and potential applications in materials science (Arjunan et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-bromo-4-chloro-6-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRJHBCWXXOJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670937 | |
Record name | 7-Bromo-4-chloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-6-methylquinoline | |
CAS RN |
1189105-59-6 | |
Record name | 7-Bromo-4-chloro-6-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-chloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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